molecular formula C17H28ClNO B1397516 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219980-85-4

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1397516
CAS RN: 1219980-85-4
M. Wt: 297.9 g/mol
InChI Key: ZCJQDWOTIDOABB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” is C17H28ClNO . The InChI code is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” include a molecular weight of 297.9 g/mol. The InChI code is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H .

Scientific Research Applications

1. Polymer Synthesis and Copolymerization

  • Synthesis in Copolymerization : The compound has been utilized in the synthesis of phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These acrylates, synthesized through piperidine-catalyzed Knoevenagel condensation, were then copolymerized with styrene, indicating its role in polymer chemistry (Reddy et al., 2021).

2. Synthesis of Alkaloids

  • Enantioselective Synthesis of Alkaloids : The compound's derivatives have been used in the short, enantioselective synthesis of various alkaloids like sedridine and coniine, demonstrating its utility in producing biologically active compounds (Passarella et al., 2005).

3. Intermediate in Pharmaceutical Synthesis

  • Key Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of drugs like Vandetanib, an anticancer drug, highlighting its importance in pharmaceutical manufacturing (Min Wang et al., 2015).

4. Synthesis of Piperidine Alkaloids

  • Piperidine Alkaloids Production : The compound and its derivatives have been used in the synthesis of various piperidine alkaloids, including dumetorine and epidihydropinidine, showcasing its relevance in producing complex organic molecules (Passarella et al., 2009).

5. Application in Material Science

  • Photo and Thermal-Stabilizers : Derivatives of the compound have been used in creating new combined phenol/hindered amine photo- and thermal-stabilizers, important in enhancing the durability of materials like polypropylene (Mosnáček et al., 2003).

6. Allosteric Modulation Studies

  • Investigation in Receptor Allosteric Modulation : The compound's analogs have been investigated for their allosteric modulation effects on the cannabinoid CB1 receptor, a crucial aspect in understanding drug-receptor interactions (Price et al., 2005).

properties

IUPAC Name

2-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)14-7-6-9-16(13-14)19-12-10-15-8-4-5-11-18-15;/h6-7,9,13,15,18H,4-5,8,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQDWOTIDOABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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